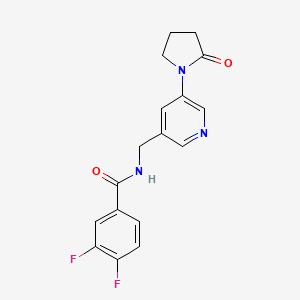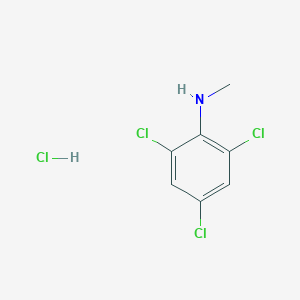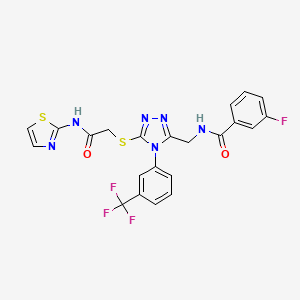![molecular formula C16H15N5O2S B2727455 1-[5-(furan-2-yl)thiophen-2-yl]-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol CAS No. 2380043-12-7](/img/structure/B2727455.png)
1-[5-(furan-2-yl)thiophen-2-yl]-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(furan-2-yl)thiophen-2-yl]-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol is a complex organic compound that features a unique combination of furan, thiophene, and purine moieties
Méthodes De Préparation
The synthesis of 1-[5-(furan-2-yl)thiophen-2-yl]-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furan and thiophene intermediates, followed by their coupling with the purine derivative. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Analyse Des Réactions Chimiques
1-[5-(furan-2-yl)thiophen-2-yl]-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various functionalized derivatives of the original compound
Applications De Recherche Scientifique
1-[5-(furan-2-yl)thiophen-2-yl]-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mécanisme D'action
The mechanism of action of 1-[5-(furan-2-yl)thiophen-2-yl]-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-[5-(furan-2-yl)thiophen-2-yl]-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol can be compared with other similar compounds, such as:
Furan derivatives: Compounds containing the furan ring, which are known for their aromaticity and reactivity.
Thiophene derivatives: Compounds with the thiophene ring, often used in organic electronics and materials science.
Purine derivatives: Compounds based on the purine scaffold, which are important in biochemistry and pharmacology. The uniqueness of this compound lies in its combination of these three distinct moieties, providing a versatile platform for various applications
Propriétés
IUPAC Name |
1-[5-(furan-2-yl)thiophen-2-yl]-2-[(9-methylpurin-6-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-21-9-20-14-15(18-8-19-16(14)21)17-7-10(22)12-4-5-13(24-12)11-3-2-6-23-11/h2-6,8-10,22H,7H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQMMHYGCGAVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CC=C(S3)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2727373.png)
![N-(2-(1H-indol-3-yl)ethyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2727374.png)
![N-(2,4-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2727376.png)

![2-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2727378.png)
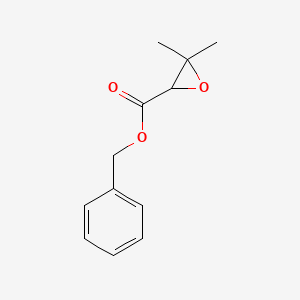
![N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2727384.png)
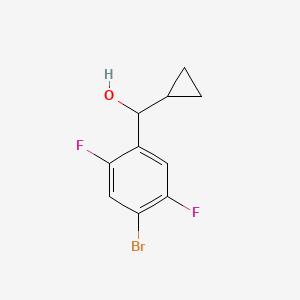
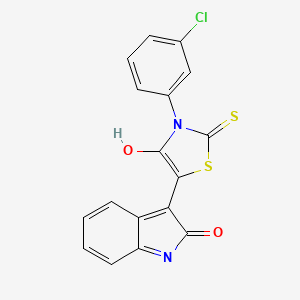
![N-(3-chloro-4-fluorophenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727392.png)
